molecular formula C14H15NO4 B14219039 2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline CAS No. 827303-69-5

2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline

Cat. No.: B14219039
CAS No.: 827303-69-5
M. Wt: 261.27 g/mol
InChI Key: FDPODOAHFHIDKJ-UHFFFAOYSA-N
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Description

2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with three methoxy groups at positions 2, 4, and 7, and an oxirane (epoxide) ring at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Oxirane Ring: The oxirane ring can be introduced by reacting the quinoline derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may also be employed.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and DNA. This can result in the modulation of various cellular processes, including enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4,7-Trimethoxyquinoline: Lacks the oxirane ring but shares the same quinoline core with methoxy groups.

    3-(Oxiran-2-yl)quinoline: Lacks the methoxy groups but has the oxirane ring and quinoline core.

    2,4-Dimethoxy-3-(oxiran-2-yl)quinoline: Similar structure with one less methoxy group.

Uniqueness

2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline is unique due to the presence of both the oxirane ring and three methoxy groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

827303-69-5

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2,4,7-trimethoxy-3-(oxiran-2-yl)quinoline

InChI

InChI=1S/C14H15NO4/c1-16-8-4-5-9-10(6-8)15-14(18-3)12(11-7-19-11)13(9)17-2/h4-6,11H,7H2,1-3H3

InChI Key

FDPODOAHFHIDKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)OC)C3CO3)OC

Origin of Product

United States

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